4-フェニルシンナミン酸

概要

説明

4-Phenylcinnamic acid (4-PCA) is a naturally occurring compound found in various plants and fruits. It is a phenylpropanoid, a type of compound found in many plants that are known to be biologically active. 4-PCA is a derivative of cinnamic acid, a compound with a variety of biological activities. 4-PCA has been studied for its potential use in various applications, such as a food preservative, a therapeutic agent, and a potential treatment for certain types of cancer.

科学的研究の応用

医薬品中間体

4-フェニルシンナミン酸は、医薬品中間体として使用されます . 医薬品中間体は、医薬品有効成分の製造に使用される化合物です。これらは、さまざまな医薬品の開発と製造において重要な役割を果たします。

化学研究

医薬品における役割に加えて、4-フェニルシンナミン酸は化学研究にも使用されます . 研究者は、化学のさまざまな分野におけるその特性、反応、および潜在的な用途を研究するために使用しています。

Pd/C触媒反応

4-フェニルシンナミン酸は、Pd/C触媒反応で使用されてきました . 還元反応やクロスカップリング反応などのこれらの反応は、現代の有機合成において不可欠な役割を果たしています。 不均一系Pd/C触媒系は、特定の利点と用途を持つ代替プロトコルを提供します。

α-フェニルシンナミン酸の合成

4-フェニルシンナミン酸は、α-フェニルシンナミン酸の合成に使用されてきました . α-フェニルシンナミン酸は、幅広い用途を持つキラル化合物の一種です。 この合成プロセスには、Pd/C触媒が関与しています。

スルファチド検出のためのMALDI-MSマトリックス

4-フェニルシンナミン酸誘導体は、スルファチド検出のためのMALDI-MSマトリックスとして使用されてきました . スルファチドは、複雑な脳脂質混合物中に豊富に存在する陰イオン性脂質の一種です。 適切なMALDIマトリックス化合物の選択は、分析物の検出性能にとって重要な要素です。

構造-性能関係研究

フェニルシンナミン酸誘導体の構造-性能関係が研究されてきました . この研究は、MALDIマトリックスの動作原理を理解するのに役立ち、マトリックス支援レーザー脱離イオン化(MALDI)-質量分析法のさらなる開発に貢献しています。

Safety and Hazards

将来の方向性

A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .

作用機序

Target of Action

4-Phenylcinnamic acid is a small organic compound that has been used in various chemical research

Mode of Action

It’s known that the compound can interact with other molecules in a chemical context, such as in the formation of matrix-assisted laser desorption ionization (MALDI) matrices for sulfatide detection . .

Biochemical Pathways

It’s known that cinnamic acid derivatives can be involved in various biochemical processes , but the specific pathways influenced by 4-Phenylcinnamic acid are not well-documented

Pharmacokinetics

It has a molecular weight of 224.25, a predicted density of 1.178±0.06 g/cm3, and is slightly soluble in water These properties could influence its bioavailability and pharmacokinetics

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylcinnamic acid. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments . Moreover, it’s known to be harmful to aquatic life with long-lasting effects , indicating that it can interact with and impact the environment

生化学分析

Biochemical Properties

The biochemical properties of 4-Phenylcinnamic acid are not fully understood. It is known that cinnamic acid derivatives play crucial roles in various biochemical reactions. They interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can act as substrates for enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are involved in the phenylpropanoid pathway .

Cellular Effects

Cinnamic acid derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

4-Phenylcinnamic acid is likely involved in the phenylpropanoid pathway, a major secondary metabolic pathway in plants. This pathway involves enzymes such as PAL and C4H

特性

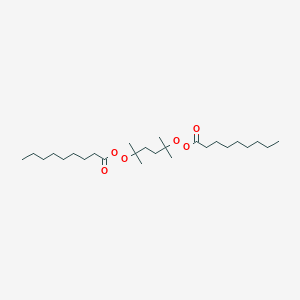

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Phenylcinnamic acid involves the conversion of benzaldehyde to cinnamic acid and subsequent reaction with phenylmagnesium bromide to obtain 4-Phenylcinnamic acid.", "Starting Materials": [ "Benzaldehyde", "Bromobenzene", "Magnesium", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Ethanol" ], "Reaction": [ "Formation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Addition of benzaldehyde to the phenylmagnesium bromide solution to form cinnamic acid", "Conversion of cinnamic acid to 4-Phenylcinnamic acid by reaction with sodium hydroxide and ethanol", "Purification of 4-Phenylcinnamic acid by recrystallization using ethanol and water" ] } | |

| 13026-23-8 | |

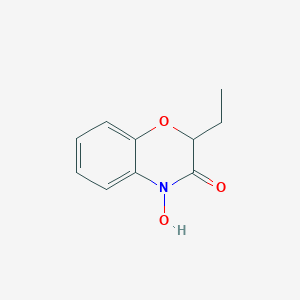

分子式 |

C15H12O2 |

分子量 |

224.25 g/mol |

IUPAC名 |

(Z)-3-(4-phenylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |

InChIキー |

DMJDEZUEYXVYNO-FLIBITNWSA-N |

異性体SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |

| 13026-23-8 | |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the phenyl substituent in 4-Phenylcinnamic acid affect its ability to inhibit tyrosinase compared to cinnamic acid?

A1: Research indicates that the phenyl substituent in the para position of cinnamic acid actually enhances its inhibitory effect on tyrosinase. [] This is attributed to the phenyl group's ability to hinder the interaction between the enzyme and its substrate. In contrast, the n-butyl substituent doesn't exhibit this enhancement. Interestingly, the butoxy substituent also increases inhibitory potential, but through a different mechanism: it increases structural similarity to the enzyme's substrate. []

Q2: What is the role of 4-Phenylcinnamic acid in analytical chemistry?

A2: 4-Phenylcinnamic acid is utilized as a matrix in Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS). [] This technique helps identify organic tattoo pigments, both in inks and biological tissues. This is particularly relevant due to increasing regulations on tattoo inks and the need to ensure consumer safety by identifying potentially harmful ingredients. []

Q3: How does the structure of 4-Phenylcinnamic acid influence its retention on porous graphitic carbon (PGC) compared to other biphenyl compounds?

A3: 4-Phenylcinnamic acid demonstrates strong retention on PGC, surpassing that observed on octadecyl-silica (ODS) stationary phases. [] This strong retention is linked to the planar structure of the molecule, a characteristic shared by other highly retained biphenyl derivatives like 4-vinylbiphenyl. [] Research suggests that the ability of a molecule to readily adopt a planar conformation significantly contributes to its retention on PGC. []

Q4: What synthetic methods are commonly used to produce 4-Phenylcinnamic acid?

A4: 4-Phenylcinnamic acid can be synthesized through the Knoevenagel reaction. [] This involves reacting 4-phenylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. [] This reaction highlights how different substituents on the benzaldehyde, such as alkyl, alkoxy, and aryl groups, can influence the reactivity of the carbonyl group during the synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)